molecular formula C15H22N2O2 B12933724 1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one CAS No. 73955-62-1

1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one

Cat. No.: B12933724
CAS No.: 73955-62-1
M. Wt: 262.35 g/mol
InChI Key: PHIWAURBUNJMFM-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one is a heterocyclic compound featuring a 3,4,4-trimethylimidazolidine ring fused to a 4-methoxyphenyl group and an ethanone moiety. The imidazolidine core (a five-membered saturated ring containing two nitrogen atoms) distinguishes it from aromatic heterocycles like triazoles or pyrazoles. Applications of structurally related compounds span pharmaceuticals, agrochemicals, and materials science, particularly where heterocyclic frameworks enhance stability or bioactivity .

Properties

CAS No.

73955-62-1

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2O2/c1-11(18)17-10-15(2,3)16(4)14(17)12-6-8-13(19-5)9-7-12/h6-9,14H,10H2,1-5H3

InChI Key

PHIWAURBUNJMFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(N(C1C2=CC=C(C=C2)OC)C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidine intermediate.

    Introduction of Trimethyl Groups: The trimethyl groups are typically added through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell survival, apoptosis, and immune response, potentially leading to therapeutic effects in various disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structural analogs based on key features: (1) phenyl-ethanone backbone, (2) heterocyclic substituents, and (3) substituent effects on the aromatic ring. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Physical/Biological Properties References
1-(4-Methoxyphenyl)ethan-1-one (4'-Methoxyacetophenone) Simplest analog: ethanone + 4-methoxyphenyl (no heterocycle) Baseline for solubility and reactivity; used in fragrance/pharmaceutical intermediates
1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one Triazole ring replaces imidazolidine; 4-methoxyphenyl retained Potential anticancer/antimicrobial activity via triazole bioisosterism
2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one Thiazolidinone heterocycle; chloro substituent on phenyl Enhanced antimicrobial activity due to sulfur and halogen
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]–2–(3H-indol-3-yl)ethan-1-one (5c) Pyrazole and indole moieties; chloro substituent Demonstrated antibacterial activity against Bacillus and E. coli
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one Piperidine instead of imidazolidine; bromo substituent Intermediate in Rh-catalyzed coupling reactions

Substituent Effects on Bioactivity and Reactivity

  • Electron-donating groups (e.g., methoxy) : The 4-methoxyphenyl group in the target compound may enhance stability and modulate electronic properties compared to electron-withdrawing substituents (e.g., nitro in or chloro in ). Methoxy groups are associated with improved pharmacokinetic profiles in drug design .
  • However, imidazolidines may exhibit lower π-π stacking interactions than triazoles or indoles, affecting target binding .
  • Halogenated analogs : Bromo or chloro substituents (e.g., ) often increase lipophilicity and antimicrobial potency but may introduce toxicity risks .

Physicochemical Properties

  • Melting points: Derivatives with rigid heterocycles (e.g., thiazolidinone in ) exhibit higher melting points (>130°C) compared to simpler analogs like 4'-methoxyacetophenone .
  • Spectral data : HRMS and NMR (e.g., $^1$H/$^13$C in ) confirm structural assignments. For example, 3,4,4-trimethylimidazolidine protons would resonate upfield (δ 1.2–2.5 ppm) due to shielding effects .

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